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Compound of Interest

Compound Name: (+)-Desflurane

CAS No.: 142916-68-5

Cat. No.: B1242257

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of desflurane, with a focus on

established racemic routes, and comprehensive protocols for the chiral separation of its

enantiomers to isolate the desired (+)-Desflurane. While direct asymmetric synthesis of (+)-
Desflurane is not well-documented in publicly available literature, this guide offers the

necessary information for its preparation and purification.

I. Synthesis of Racemic Desflurane
Desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether) is a volatile anesthetic commonly

synthesized as a racemic mixture.[1][2] Two primary methods for its synthesis are detailed

below.

Method 1: Fluorination of Isoflurane
The most common and commercially practiced method for desflurane synthesis is the halogen

exchange reaction of isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) with a

fluorinating agent.[3]
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Protocol 1A: Using Hydrogen Fluoride and Antimony Pentachloride

This method utilizes anhydrous hydrogen fluoride (HF) in the presence of a Lewis acid catalyst,

typically antimony pentachloride (SbCl₅).[3]

Experimental Protocol:

Reactor Setup: A corrosion-resistant reactor (e.g., constructed from polytetrafluoroethylene

or a suitable alloy) is charged with isoflurane and the antimony pentahalide catalyst (0.7-1.2

mol% relative to isoflurane) under an inert atmosphere (e.g., nitrogen).[3]

Reagent Addition: Anhydrous hydrogen fluoride (1.3-2.2 molar equivalents) is carefully

introduced into the stirred mixture. The reaction is endothermic, and the temperature should

be maintained between 9-18°C using a cooling bath.[3]

Reaction: The reaction mixture is stirred at the controlled temperature for approximately 6 to

7 hours following the complete addition of hydrogen fluoride.[3]

Quenching: The reaction is quenched by carefully adding the reaction mixture to an excess

of water.

Purification: The crude desflurane is separated from the aqueous layer, dried, and purified by

fractional distillation to remove unreacted isoflurane and byproducts.[3]

Protocol 1B: Using Potassium Fluoride

An alternative approach avoids the use of highly corrosive hydrogen fluoride and toxic

antimony catalysts by employing potassium fluoride (KF) in a high-boiling point solvent.[3]

Experimental Protocol:

Reactor Setup: A high-pressure autoclave is charged with diethylene glycol, dry potassium

fluoride, and isoflurane.[3]

Reaction: The sealed autoclave is heated to 220-230°C with stirring for 10-12 hours. The

internal pressure will increase as the reaction progresses.[3]
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Cooling and Isolation: After the reaction period, the autoclave is cooled to room temperature.

The crude product is then isolated from the reaction mixture via distillation.[3]

Purification: The collected distillate, containing crude desflurane, is further purified by

fractional distillation.[3]

Method 2: Multi-step Synthesis from Hexafluoropropene
Epoxide
This synthetic route provides an alternative to using isoflurane as a starting material.[3][4]

Experimental Protocol:

Formation of Methyl 2-methoxytetrafluoropropionate: Gaseous hexafluoropropene epoxide is

passed through methanol to yield methyl 2-methoxytetrafluoropropionate.[3][4]

Hydrolysis: The resulting ester is hydrolyzed to 2-methoxytetrafluoropropionic acid using an

aqueous base such as potassium hydroxide, followed by acidification.[3][4]

Decarboxylation: The acid is then decarboxylated by heating, often in the presence of a high-

boiling point solvent like a glycol, to form 1,2,2,2-tetrafluoroethyl methyl ether.[3][4]

Chlorination: The methyl ether is chlorinated using chlorine gas under UV light to produce

1,2,2,2-tetrafluoroethyl dichloromethyl ether.

Fluorination: The final step involves a fluorine-chlorine exchange reaction on the

dichloromethyl ether, using reagents like hydrogen fluoride with an antimony pentachloride

catalyst, to yield desflurane.[3]

Quantitative Data for Racemic Desflurane Synthesis
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Synthesis
Method

Starting
Material

Key Reagents Yield Reference

Fluorination of

Isoflurane
Isoflurane HF, SbCl₅ - [3]

Fluorination of

Isoflurane
Isoflurane

KF, Diethylene

Glycol
- [3]

From

Hexafluoroprope

ne Epoxide

Hexafluoroprope

ne Epoxide

Methanol, KOH,

Cl₂, HF/SbCl₅
- [3][4]

Note: Specific yield data is often proprietary and not consistently reported in publicly available

literature.

II. Asymmetric Synthesis of (+)-Desflurane: Current
Status
As of the latest literature review, there are no established or published methods for the direct

asymmetric or stereoselective synthesis of (+)-Desflurane. The development of

enantioselective fluorination reactions is an active area of research, but specific application to

the synthesis of desflurane has not been reported. Researchers interested in this area may

explore the use of chiral fluorinating agents or chiral catalysts in the fluorination steps of the

synthesis pathways described above.

III. Chiral Separation of Desflurane Enantiomers
The separation of racemic desflurane into its individual enantiomers is effectively achieved by

chiral gas chromatography (GC).[5] Preparative-scale GC can be employed to obtain

enantiomerically pure (+)-Desflurane.[3]

Chiral Gas Chromatography Method
Principle:

Enantiomers of volatile compounds like desflurane can be separated on a GC column coated

with a chiral stationary phase (CSP). Derivatized cyclodextrins are particularly effective CSPs
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for this purpose. The differential interaction of the enantiomers with the chiral selector results in

different retention times, allowing for their separation.[5] Gas chromatography is a suitable

technique for separating volatile compounds such as enflurane, isoflurane, and desflurane.[6]

Recommended Chiral Stationary Phase:

The most effective chiral stationary phase reported for the separation of desflurane

enantiomers is octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin.[5]

Protocol for Preparative Chiral GC Separation:

Column Preparation: A preparative GC column is packed with a solid support (e.g.,

Chromosorb P) coated with a solution of octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin

dissolved in a polysiloxane (e.g., SE-54).[3]

Instrumentation: A preparative gas chromatograph equipped with a suitable detector (e.g.,

thermal conductivity detector - TCD) and a fraction collector is required.

GC Conditions:

Column: Custom-packed preparative column with the specified CSP.

Carrier Gas: Helium or Hydrogen.

Injection: A sample of racemic desflurane is injected. The injection volume and

concentration should be optimized for the specific column dimensions and capacity.

Temperature Program: An isothermal or temperature-programmed method should be

developed to achieve baseline separation of the enantiomers.

Detection: The separated enantiomers are detected as they elute from the column.

Fraction Collection: The effluent corresponding to the peak of the desired (+)-enantiomer is

collected in a cooled trap.

Enantiomeric Purity Analysis: The enantiomeric excess (e.e.) of the collected fraction should

be determined by analytical chiral GC. High enantiomeric excess (>99%) has been reported

for the separation of similar anesthetics.[3]
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Quantitative Data for Chiral Separation of Desflurane

Parameter Value Reference

Chiral Stationary Phase
octakis(3-O-butanoyl-2,6-di-O-

pentyl)-γ-cyclodextrin
[5]

Enantiomeric Excess (e.e.)

Diminished compared to

isoflurane, but separation is

achievable

[3]

Separation Factor (α)
Large separation factors have

been observed
[5]

Note: Precise quantitative data such as retention times and separation factors are highly

dependent on the specific chromatographic conditions and column used.

IV. Diagrams
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Caption: Synthesis pathways for racemic desflurane.
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Racemic Desflurane Sample
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Caption: Workflow for chiral separation of desflurane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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